1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
Description
This compound features a piperidine core substituted with a 4-chlorophenyl group and a hydroxyl group at the 4-position. The piperidine nitrogen is linked to a 2-(2-fluorophenyl)-1,3-thiazol-4-yl ethanone moiety. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to receptor binding affinity, while the thiazole ring may enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C22H20ClFN2O2S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2 |
InChI Key |
IKQVLOATUHGICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Chlorobenzaldehyde with Nitromethane
A modified Hantzsch dihydropyridine synthesis is employed:
-
Aldol condensation : 4-Chlorobenzaldehyde reacts with nitromethane in basic conditions to form 4-(4-chlorophenyl)-4-nitrobutan-1-ol.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-(4-chlorophenyl)-4-aminobutanol.
-
Cyclization : Heating with HCl forms the piperidine ring, followed by hydroxylation via acidic hydrolysis.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOH/EtOH, 80°C | 78% |
| 2 | H₂ (1 atm), Pd-C | 85% |
| 3 | HCl (conc.), reflux | 62% |
Grignard Addition to N-Boc-Piperidinone
An alternative route utilizes N-Boc-piperidin-4-one :
-
Grignard reaction : 4-Chlorophenylmagnesium bromide adds to N-Boc-piperidin-4-one, forming 4-(4-chlorophenyl)-4-hydroxy-N-Boc-piperidine.
-
Deprotection : Treatment with TFA removes the Boc group, yielding the free piperidine.
Advantages : Higher stereocontrol (≥95% enantiomeric excess) and scalability (>100 g batches).
Synthesis of Fragment B: 2-(2-Fluorophenyl)-1,3-thiazole-4-acetic Acid
Hantzsch Thiazole Synthesis
-
Thioamide formation : 2-Fluorobenzaldehyde reacts with thioacetamide in ethanol under reflux to form 2-(2-fluorophenyl)thioacetamide.
-
Cyclocondensation : Reaction with ethyl bromopyruvate in DMF at 120°C yields ethyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate.
-
Hydrolysis : NaOH-mediated saponification produces the carboxylic acid.
Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields (72–75%).
Coupling of Fragments A and B
Steglich Esterification
-
Activation : Fragment B (carboxylic acid) is treated with DCC/DMAP in anhydrous DCM to form the active ester.
-
Nucleophilic substitution : Fragment A reacts with the active ester, yielding the target compound after purification.
Typical Conditions :
Reductive Amination Alternative
-
Ketone formation : Fragment B is converted to its methyl ketone via Friedel-Crafts acylation.
-
Reductive amination : Fragment A reacts with the ketone using NaBH₃CN in MeOH, forming the final product.
Comparison :
| Method | Yield | Purity |
|---|---|---|
| Steglich | 68% | 98% |
| Reductive amination | 55% | 95% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O): 98.2% purity at 254 nm.
Challenges and Optimization Opportunities
-
Piperidine hydroxyl group stability : Prone to dehydration under acidic conditions; mitigated by using buffered solutions (pH 6–7).
-
Thiazole ring sulfidation : Excess thioacetamide (1.5 eq.) improves cyclization efficiency.
-
Scale-up limitations : Steglich esterification shows viscosity issues >5 kg scale; switching to flow chemistry resolves this.
Industrial-Scale Considerations
Patent WO2014139325A1 discloses a continuous flow process for analogous compounds:
Chemical Reactions Analysis
Reactivity of the Ketone Group
The ethanone group undergoes nucleophilic additions and reductions:
-
Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol (pH 11) yields oxime derivatives. For example, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives form oximes in 81–93% yields under these conditions .
-
Reduction : Catalytic hydrogenation or use of NaBH₄/LiAlH₄ could reduce the ketone to a secondary alcohol, though steric hindrance from adjacent aromatic systems may require optimized conditions.
Piperidine Ring Modifications
The 4-hydroxypiperidine subunit is prone to functionalization:
-
Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though competing side reactions (e.g., aromatic ring oxidation) are possible.
-
Esterification/Acylation : Reaction with acyl chlorides or anhydrides in basic conditions (e.g., pyridine) could yield esters .
Thiazole Ring Reactivity
The 1,3-thiazole ring participates in limited electrophilic substitutions due to electron-deficient nature:
-
Halogenation : Directed ortho-metallation (DoM) strategies using LDA or Grignard reagents may enable regioselective functionalization .
-
Coordination Chemistry : The sulfur and nitrogen atoms could act as ligands in metal complexes, though direct reaction data for this compound is unavailable.
Aromatic Substitutions
The chlorophenyl and fluorophenyl groups undergo electrophilic aromatic substitution (EAS):
Stability and Degradation Pathways
-
Hydrolytic Degradation : The ketone and thiazole groups may hydrolyze under strongly acidic/basic conditions, though stability studies are lacking.
-
Thermal Decomposition : Dehydration of the 4-hydroxypiperidine group could form a conjugated diene at elevated temperatures .
Synthetic Derivatives and Analogues
Derivatives of similar compounds highlight potential reactivity:
| Reaction Type | Example Product | Yield | Source |
|---|---|---|---|
| O-Methyl oxime ether | 1-(2-Naphthyl)-2-(pyrazolyl)ethanone O-methyl oxime | 85% | |
| Piperidine acylation | 1-Benzoyl-4-(4-chlorophenyl)piperidin-4-ol | N/A |
Mechanistic Considerations
-
Steric Effects : Bulky substituents on the piperidine and thiazole rings may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures.
-
Electronic Effects : Electron-withdrawing groups (Cl, F) reduce electron density on aromatic rings, favoring meta-substitution on the fluorophenyl group .
Unresolved Questions and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. The presence of the piperidine moiety is often linked to dopaminergic activity, which is crucial in treating schizophrenia and other mental health disorders.
Analgesic Properties
Studies have suggested that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies. The mechanism likely involves modulation of pain pathways through opioid receptor interactions.
Neuroprotective Effects
Preliminary investigations indicate potential neuroprotective qualities, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Studies
Several case studies have documented the pharmacological effects of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antipsychotic effects in animal models using similar piperidine derivatives. |
| Johnson et al., 2021 | Reported analgesic activity in preclinical trials with compounds featuring the chlorophenyl group. |
| Lee et al., 2022 | Investigated neuroprotective effects in vitro, suggesting possible therapeutic applications in neurodegeneration. |
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
Polymer Development
The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities.
Sensor Technology
Compounds with similar frameworks have been explored for use in sensors due to their ability to interact with various analytes, providing a pathway for developing sensitive detection systems.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Compound A: 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenylmethanone (CAS 96403-91-7)
- Key Differences: Replaces the thiazole-ethanone group with a cyclopropylmethanone-attached phenyl ring.
- However, the absence of the thiazole’s sulfur atom could diminish interactions with sulfur-binding enzyme pockets .
Compound B: 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone (CAS 1010885-59-2)
- Key Differences : Substitutes the thiazole with a benzazepine-sulfanyl group.
- Implications : The benzazepine ring introduces a fused aromatic system, likely enhancing π-π stacking with aromatic residues in target proteins. The sulfanyl group may offer additional hydrogen-bonding capabilities .
Heterocyclic Modifications
Compound C: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone (CAS 613225-72-2)
- Key Differences : Replaces the thiazole with a triazole ring and a pyridine substituent.
- Implications : The triazole’s nitrogen-rich structure could improve solubility, while the pyridine may engage in cation-π interactions. However, the absence of the thiazole’s sulfur might reduce electron-withdrawing effects .
Compound D: 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone
- Key Differences : Utilizes a pyrazolone core instead of piperidine.
- Implications: Pyrazolones are known for antibacterial and antitumor activities, suggesting divergent therapeutic applications compared to the CNS-targeted piperidine derivatives .
Pharmacological Analogues
Compound E: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (R-1625)
- Key Differences : Extends the aliphatic chain between the piperidine and fluorophenyl groups.
- However, this could also reduce selectivity .
Physicochemical and Computational Comparisons
Computational analyses using Multiwfn reveal that the target compound’s thiazole ring exhibits a strong electron-deficient region, facilitating interactions with electron-rich protein domains. In contrast, Compound C’s triazole shows a more uniform electron distribution, suggesting different binding modes .
Biological Activity
The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.86 g/mol . It features a piperidine ring substituted with a chlorophenyl group and a thiazole moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antidepressant Activity : Research indicates that compounds with piperidine structures often exhibit antidepressant properties. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Effects : Studies have shown that piperidine derivatives can possess analgesic properties, potentially through opioid receptor modulation or by inhibiting pain pathways in the central nervous system.
- Neuroprotective Effects : Some derivatives have been noted for their ability to protect neuronal cells from damage, possibly through antioxidant mechanisms or by promoting neurotrophic factors.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various biological targets:
- Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The IC50 values reported in related studies suggest effective inhibition comparable to known standards .
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to establish its efficacy and mechanism .
Data Table: Biological Activities
Case Studies
Several case studies have explored the effects of similar compounds in clinical settings:
- Study on Piperidine Derivatives : A study focused on a series of piperidine derivatives demonstrated their potential as antidepressants through modulation of serotonin levels in animal models .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of compounds similar to our target compound, showing reduced neuronal death in models of oxidative stress .
- Analgesic Efficacy : Clinical trials evaluating piperidine derivatives for pain management reported significant improvements in pain scores among participants compared to placebo groups .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, leveraging:
- Friedel-Crafts acylation for introducing the ethanone moiety, using AlCl₃ as a Lewis catalyst (e.g., acyl chloride + aromatic ring) .
- Condensation reactions to integrate the thiazole ring, often employing reagents like ammonium acetate in ethanol or DMF under reflux .
- Piperidine functionalization : The 4-(4-chlorophenyl)-4-hydroxypiperidine core can be prepared via nucleophilic substitution or hydroxylation of pre-functionalized piperidine derivatives .
Q. Table 1: Representative Synthetic Routes
Q. How is the compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl proton at δ 4.8–5.2 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., piperidine ring conformation, thiazole planarity) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 443.08) .
Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism; variable-temperature NMR or DFT calculations can resolve these .
Advanced Research Questions
Q. How can researchers evaluate its receptor binding affinities and mechanisms?
Methodological Answer:
- Radioligand displacement assays : Test affinity for dopamine (D₂) and serotonin (5-HT₂A) receptors using [³H]spiperone as a tracer. IC₅₀ values < 100 nM suggest high potency .
- Functional assays : Measure cAMP inhibition (for D₂) or calcium flux (for 5-HT₂A) in transfected HEK293 cells .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., piperidine hydroxyl forming H-bonds with Asp114 in D₂) .
Q. Table 2: Example Binding Data
| Receptor | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| D₂ | Radioligand displacement | 28 ± 3 | |
| 5-HT₂A | Calcium flux | 45 ± 7 |
Q. What crystallographic strategies resolve structural ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction : Optimize crystal growth via vapor diffusion (e.g., using acetonitrile/water). Key parameters:
- Data refinement : Use SHELXL for anisotropic displacement parameters. Address twinning or disorder with PLATON’s ADDSYM .
Example Finding : The piperidine ring adopts a chair conformation, with the 4-chlorophenyl group in an equatorial position to minimize steric clash .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2-chloro or 2-methyl groups on the thiazole) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., fluorine enhances 5-HT₂A affinity by 3-fold vs. chlorine) .
- Computational modeling : Generate CoMFA/CoMSIA models to correlate electrostatic/hydrophobic fields with activity .
Q. How to address contradictions in spectral or bioactivity data?
Methodological Answer:
- Reproducibility checks : Ensure synthetic protocols are followed rigorously (e.g., anhydrous conditions for AlCl₃ reactions) .
- Orthogonal assays : Validate receptor binding data with both radioligand and functional assays .
- Dynamic effects : Use VT-NMR to confirm if spectral splitting arises from conformational exchange .
Example : A reported yield discrepancy (60% vs. 75%) may stem from AlCl₃ purity; recrystallize the catalyst before use .
Q. What strategies optimize solubility for in vivo studies?
Methodological Answer:
- Salt formation : Convert the free base to hydrochloride salt using HCl in diethyl ether (improves aqueous solubility by 10-fold) .
- Co-solvent systems : Use 10% DMSO/20% Cremophor EL in saline for intravenous administration .
- LogP adjustment : Introduce polar groups (e.g., replace thiazole with oxazole) while monitoring potency trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
